molecular formula C16H16N2S B5810833 2-(benzylthio)-5,6-dimethyl-1H-benzimidazole

2-(benzylthio)-5,6-dimethyl-1H-benzimidazole

Cat. No. B5810833
M. Wt: 268.4 g/mol
InChI Key: STFKAJWLGMIDJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylthio)-5,6-dimethyl-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative that has a thiol group attached to the benzyl ring.

Scientific Research Applications

2-(benzylthio)-5,6-dimethyl-1H-benzimidazole has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Another potential application of this compound is in the field of microbiology. Studies have shown that the compound exhibits potent antimicrobial activity against various bacterial and fungal strains. The compound inhibits the growth of microbes by disrupting their cell membranes and inhibiting their metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-5,6-dimethyl-1H-benzimidazole is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. The compound binds to the Bcl-2 protein, which is an anti-apoptotic protein, and inhibits its activity. This leads to the activation of the intrinsic apoptotic pathway, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects
This compound exhibits various biochemical and physiological effects. Studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis. The compound also exhibits potent antimicrobial activity by disrupting the cell membranes of microbes. Additionally, the compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-(benzylthio)-5,6-dimethyl-1H-benzimidazole in lab experiments is its potent anti-cancer and antimicrobial activity. The compound can be used as a potential drug candidate for the treatment of cancer and microbial infections. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it challenging to administer the compound in in vivo experiments.

Future Directions

There are several future directions for the study of 2-(benzylthio)-5,6-dimethyl-1H-benzimidazole. One of the potential directions is to investigate the compound's mechanism of action in more detail. This can help in the development of more potent and selective drug candidates for the treatment of cancer and microbial infections. Additionally, the compound's pharmacokinetics and pharmacodynamics need to be studied in more detail to understand its efficacy and safety in vivo. Another potential direction is to explore the compound's potential applications in other scientific research fields, such as neuroscience and immunology.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound exhibits potent anti-cancer and antimicrobial activity and has shown promising results in in vitro studies. However, further research is needed to understand the compound's mechanism of action and its potential applications in other scientific research fields.

Synthesis Methods

The synthesis of 2-(benzylthio)-5,6-dimethyl-1H-benzimidazole involves the reaction of 2,5-dimethyl-1H-benzimidazole with benzyl mercaptan in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of benzyl mercaptan attacks the nitrogen atom of the benzimidazole ring. The reaction yields this compound as a white crystalline solid.

properties

IUPAC Name

2-benzylsulfanyl-5,6-dimethyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-11-8-14-15(9-12(11)2)18-16(17-14)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFKAJWLGMIDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.